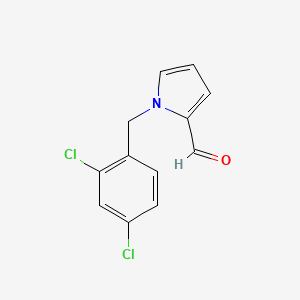
1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” seems to be a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of many biologically active molecules . The “2,4-dichlorobenzyl” part suggests the presence of a benzyl group substituted with two chlorine atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” are not available, related compounds such as “1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid” have been synthesized and studied . Another related compound, “2,4-Dichlorobenzoyl chloride”, has been synthesized using 2,4-dichlorobenzotrichloride and carboxylic acid .
科学的研究の応用
Supramolecular Chains in Magnetic Materials
- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior. Such materials have potential applications in magnetic storage and quantum computing (Giannopoulos et al., 2014).
Synthesis of Fluorinated Pyrroles
- New Synthesis of 3-Fluoropyrroles : This research outlines a methodology for preparing various new 3-fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. These fluorinated pyrroles have potential applications in pharmaceuticals and materials science (Surmont et al., 2009).
Reactions with Secondary Amines
- Regioselectivity in the Reactions of Polyfunctionalised Pyrroles with Nucleophiles : This study investigates the reaction of a polyfunctionalised pyrrole, specifically 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with secondary amines. The findings demonstrate the compound's ability to undergo different types of chemical reactions, expanding its potential applications in synthetic organic chemistry (Zaytsev et al., 2005).
Synthesis of Anion Receptors
- Conformationally Switchable Non-Cyclic Tetrapyrrole Receptors : This research presents the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, highlighting the tunable anion binding properties of these receptors. Such molecules could find application in sensing technologies and molecular recognition (Deliomeroglu et al., 2014).
Molecular Synthesis and Characterization
- Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands : This study demonstrates the reaction of 1H-pyrrole-2-carbaldehyde with various amines, leading to the formation of aluminum and zinc complexes. These complexes were then used as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWNYKGKHEXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

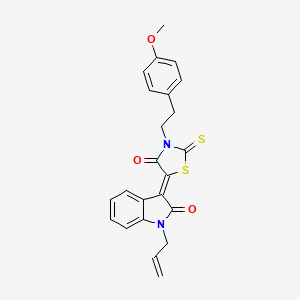
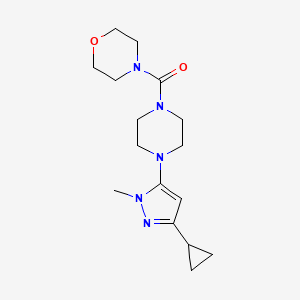
![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2578998.png)

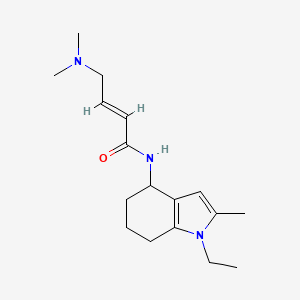


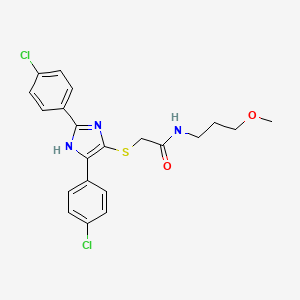
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
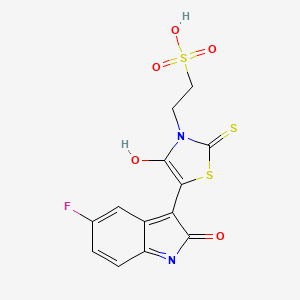
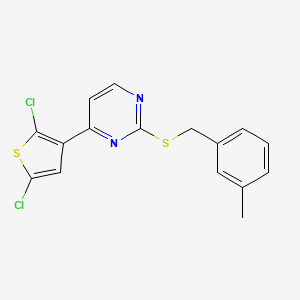

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)
